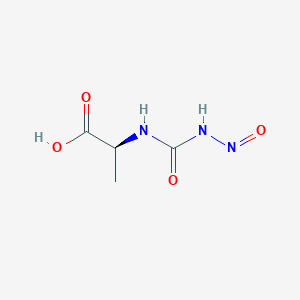
4-Ethynyl-2-methyl-1-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of nitrobenzene derivatives, including compounds similar to 4-ethynyl-2-methyl-1-nitrobenzene, often involves nitration reactions and the introduction of ethynyl and methyl groups into the benzene ring. These processes can be finely tuned to achieve the desired substitution pattern on the benzene ring, demonstrating the versatility of synthetic strategies in creating complex nitrobenzene derivatives (Fischer, Henderson, & Thompson, 1978).
Molecular Structure Analysis
The molecular structure of nitrobenzene derivatives, such as this compound, reveals the impact of substituents on the benzene ring's electronic and spatial configuration. X-ray crystallography studies of similar compounds have shown diverse crystalline structures influenced by subtle changes in molecular structure, highlighting the interplay between molecular design and structural diversity (Oburn & Bosch, 2017).
Chemical Reactions and Properties
Chemical reactions involving this compound and its analogs can include nitration, ethoxylation, and the formation of cyclohexadiene adducts. These reactions underscore the reactivity of the nitro group and the potential for further functionalization of the benzene ring. For example, ethoxylation of nitrobenzene derivatives has been explored using phase-transfer catalysts, demonstrating the compound's versatility in chemical transformations (Wang & Rajendran, 2007).
Physical Properties Analysis
The physical properties of this compound and related compounds, such as their density, viscosity, and refractive index, can be significantly influenced by their molecular structure. Studies on similar nitrobenzene derivatives have provided valuable insights into how the arrangement of substituents affects these properties, offering a deeper understanding of the relationship between molecular structure and physical behavior (Baskaran & Kubendran, 2008).
Chemical Properties Analysis
The chemical properties of nitrobenzene derivatives are largely determined by the presence of the nitro group and its interactions with other substituents on the benzene ring. The nitro group imparts a range of chemical behaviors, including susceptibility to reduction and participation in nucleophilic aromatic substitution reactions. The exploration of these reactions facilitates the synthesis of a wide array of compounds with diverse functionalities, illustrating the compound's chemical versatility and potential applications in organic synthesis (Liu et al., 2011).
Wissenschaftliche Forschungsanwendungen
Photosensitive Protecting Groups
Photosensitive protecting groups, including nitrobenzene derivatives, are pivotal in synthetic chemistry. These groups, such as 2-nitrobenzyl and others, show promise for future applications due to their ability to be removed under specific light conditions, facilitating complex synthesis processes (B. Amit, U. Zehavi, & A. Patchornik, 1974).
Nitrobenzene Production Advances
Advancements in nitrobenzene production, such as the use of solid acid catalysts for synthesizing nitrobenzene, highlight the ongoing research and development in the production processes of nitroaromatic compounds. This research underscores the industrial significance of nitrobenzene and its derivatives in chemical manufacturing (Zhao Hong, 2003).
Advanced Oxidation Processes
The degradation of organic pollutants using advanced oxidation processes (AOPs) is a critical area of environmental research. Studies on compounds like acetaminophen and their degradation by-products, including nitrophenol derivatives, contribute to understanding the environmental impact and treatment of recalcitrant compounds (Mohammad Qutob et al., 2022).
Sensing Applications
Nitroaromatic compounds, including nitrobenzene derivatives, are essential in developing luminescent micelles for sensing applications. These micelles serve as "chemical noses" for detecting toxic and hazardous materials, showcasing the role of nitroaromatic compounds in creating sensitive and selective detection systems (Shashikana Paria et al., 2022).
Wirkmechanismus
Mode of Action:
4-Ethynyl-2-methyl-1-nitrobenzene likely undergoes electrophilic aromatic substitution due to the presence of the benzene ring. This process maintains aromaticity, allowing the compound to react with electrophiles. The general mechanism involves two steps:
Safety and Hazards
According to the safety data sheet, 4-Ethynyl-2-methyl-1-nitrobenzene should be handled with care. It is advised to avoid dust formation, breathing vapors, mist or gas, and to use only outdoors or in a well-ventilated area. In case of contact with skin or eyes, it should be washed off immediately with plenty of water .
Eigenschaften
IUPAC Name |
4-ethynyl-2-methyl-1-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-3-8-4-5-9(10(11)12)7(2)6-8/h1,4-6H,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRZVQMEJMEFFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578447 |
Source


|
| Record name | 4-Ethynyl-2-methyl-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
187869-73-4 |
Source


|
| Record name | 4-Ethynyl-2-methyl-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














